Ethyl N-(1H-indazol-5-yl)carbamate is a compound classified under the carbamate family, which are organic compounds derived from carbamic acid. This specific compound features an indazole moiety, which is a five-membered heterocyclic structure containing nitrogen atoms. Its chemical formula is and it has a CAS number of 20948-65-6. Ethyl N-(1H-indazol-5-yl)carbamate is recognized for its potential applications in medicinal chemistry, particularly as a pharmacological agent targeting cannabinoid receptors .
The synthesis of ethyl N-(1H-indazol-5-yl)carbamate can be achieved through various methods, often involving the reaction of isocyanates with amines or alcohols. A common approach involves the following steps:
The molecular structure of ethyl N-(1H-indazol-5-yl)carbamate can be described in terms of its key components:
Ethyl N-(1H-indazol-5-yl)carbamate can undergo several chemical reactions due to its functional groups:
The mechanism of action for ethyl N-(1H-indazol-5-yl)carbamate primarily involves its interaction with cannabinoid receptors, particularly CB1 receptors in the central nervous system. The compound acts as a ligand that binds to these receptors, modulating their activity and influencing various physiological processes such as pain sensation, appetite regulation, and mood enhancement.
Studies have shown that compounds similar to ethyl N-(1H-indazol-5-yl)carbamate demonstrate significant affinity for CB1 receptors, leading to potential therapeutic applications in managing conditions like chronic pain and anxiety disorders .
Ethyl N-(1H-indazol-5-yl)carbamate has several potential applications in scientific research:
Indazole derivatives have evolved from natural product isolation to privileged scaffolds in rational drug design. Early interest emerged from the structural resemblance of the indazole core to purine bases, enabling biomolecular interactions with enzymes and receptors. The 2014 discovery of subnanomolar monoamine oxidase B (MAO-B) inhibitors featuring N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide highlighted the scaffold’s capacity for high-affinity target engagement and selectivity (>25,000-fold vs. MAO-A) [4]. Contemporary research exploits the indazole nucleus’s dual hydrogen-bonding capability and metabolic stability, positioning it as a versatile framework for kinase modulators, antihypertensive agents, and antimicrobial drugs [8] [9]. The 2025 report of ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates with potent antimycobacterial activity (MIC = 0.25 μg/mL against M. tuberculosis H37Rv) further validates indazole-adjacent architectures in combating drug-resistant pathogens [9].
Carbamates (–NH–C(=O)–O–) bridge the physicochemical gap between esters and amides, conferring unique advantages in drug design:
Carbamate-containing drugs span diverse classes, including the antibacterial linezolid and acetylcholinesterase inhibitors. Ethyl carbamate itself was historically used as an antineoplastic agent until its carcinogenic properties (IARC Group 2A) were identified [1]. Modern applications leverage alkyl/aryl carbamates as amine-protecting groups (e.g., Boc, Fmoc) and bioisosteres in protease inhibitors [3] [10].
The 1H-indazol-5-yl motif offers strategic advantages for molecular recognition:
Structure-activity relationship (SAR) studies demonstrate that 5-substituted indazoles exhibit enhanced target affinity over other positional isomers. The C5 carbamate group in ethyl N-(1H-indazol-5-yl)carbamate projects the ethoxycarbonyl moiety into solvent-exposed regions, optimizing binding entropy while maintaining ligand efficiency [4] [9].
CAS No.: 132147-69-4
CAS No.: 116714-47-7
CAS No.: 1937-54-8
CAS No.: 50854-94-9
CAS No.: 61772-92-7
CAS No.: 68143-83-9